molecular formula C9H18O6 B1677525 2,5,8,11-Tetraoxatridecan-13-oic acid CAS No. 16024-60-5

2,5,8,11-Tetraoxatridecan-13-oic acid

Cat. No.: B1677525
CAS No.: 16024-60-5
M. Wt: 222.24 g/mol
InChI Key: BCGLNCAVZDQPGE-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxatridecan-13-oic acid is a chemical compound with the molecular formula C9H18O6. It is known for its unique structure, which includes multiple ether linkages and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

2,5,8,11-Tetraoxatridecan-13-oic acid is widely used in scientific research, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

There is potential for “2,5,8,11-Tetraoxatridecan-13-oic acid” to be used in the development of new ionic liquids . These could have applications in a variety of fields, including green chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: 2,5,8,11-Tetraoxatridecan-13-oic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The ether linkages can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of substituted ethers or esters.

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-oic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ether linkages provide flexibility and solubility, enhancing its interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 2,5,8,11-Tetraoxatridecan-13-oic acid is unique due to its combination of ether linkages and a carboxylic acid group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGLNCAVZDQPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431952
Record name 2,5,8,11-Tetraoxatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-60-5
Record name 2,5,8,11-Tetraoxatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl-3,6,9,12-Tetraoxatridecanoate (5 mmol) is dissolved in methanol (50 ml) and 10% palladium on carbon is added (100 mg catalyst/mmol). The suspension is shaken under 30 psi H2 until the starting material is consumed. The suspension is filtered through a short pad of Celite, washed thoroughly with methanol, and the solvent evaporated. The product is used directly without purification.
Name
Benzyl-3,6,9,12-Tetraoxatridecanoate
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
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0 (± 1) mol
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[Compound]
Name
catalyst/mmol
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COCCOCCOCCOCC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using {2-[2-(2-methoxyethoxy)ethoxy]ethoxy}acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, {2-[2-(2-methoxyethoxy)ethoxy]ethoxy}acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using triethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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